molecular formula C11H14N4O2S B14319570 3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 110076-54-5

3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine

Cat. No.: B14319570
CAS No.: 110076-54-5
M. Wt: 266.32 g/mol
InChI Key: IQAVAMGJXYHRJF-UHFFFAOYSA-N
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Description

3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols.

    Attachment of the Dimethoxyphenylmethyl Group: This step involves the alkylation of the triazole ring with 3,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is unique due to its specific structural features, such as the presence of the dimethoxyphenylmethyl group and the sulfanyl group, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

110076-54-5

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C11H14N4O2S/c1-16-8-4-3-7(5-9(8)17-2)6-18-11-13-10(12)14-15-11/h3-5H,6H2,1-2H3,(H3,12,13,14,15)

InChI Key

IQAVAMGJXYHRJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NNC(=N2)N)OC

Origin of Product

United States

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